molecular formula C9H10Br2N2 B598504 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide CAS No. 1203160-22-8

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Cat. No.: B598504
CAS No.: 1203160-22-8
M. Wt: 306.001
InChI Key: YUMQHCLFPUNKKB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide: is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fifth position of the indazole ring and a methyl group at the first position. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromination of 1-methyl-1H-indazole. The process can be summarized as follows:

    Starting Material: 1-methyl-1H-indazole.

    Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform.

    Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: While the indazole ring itself is relatively stable, the bromomethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions. Reduction reactions are less common but can be used to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various indazole derivatives.

Biology

In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be attached to proteins, peptides, or nucleic acids to study their functions or to develop new bioconjugates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various applications, from chemical synthesis to biological modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1-methyl-1H-indazole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

    5-(Hydroxymethyl)-1-methyl-1H-indazole: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.

    5-(Methyl)-1-methyl-1H-indazole: Lacks the reactive halomethyl group, making it significantly less reactive in chemical transformations.

Uniqueness

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is unique due to its high reactivity, which is attributed to the presence of the bromomethyl group. This makes it particularly useful in synthetic chemistry for introducing indazole moieties into larger molecules. Its hydrobromide salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

5-(bromomethyl)-1-methylindazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMQHCLFPUNKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)C=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678463
Record name 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203160-22-8
Record name 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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